molecular formula C19H18O5 B12876355 (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol

(E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol

Cat. No.: B12876355
M. Wt: 326.3 g/mol
InChI Key: LFTFLOYAWIWHDE-SNAWJCMRSA-N
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Description

(E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a styryl group and three methoxy groups The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale reactions are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Applications in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups and the benzofuran ring system can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    (E)-5-(3,4,5-Trimethoxystyryl)benzofuran: Lacks the hydroxyl group at the 7-position.

    (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-methanol: Contains a methanol group instead of a hydroxyl group at the 7-position.

    (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-carboxylic acid: Contains a carboxylic acid group at the 7-position.

Uniqueness: (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is unique due to the presence of both the hydroxyl group and the methoxy-substituted styryl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-7-ol

InChI

InChI=1S/C19H18O5/c1-21-16-10-13(11-17(22-2)19(16)23-3)5-4-12-8-14-6-7-24-18(14)15(20)9-12/h4-11,20H,1-3H3/b5-4+

InChI Key

LFTFLOYAWIWHDE-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C3C(=C2)C=CO3)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C(=C2)C=CO3)O

Origin of Product

United States

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